- Preparation of hydrazone compound having (hetero)aryl group at terminal amine group for treating tau protein-associated disease, Korea, , ,

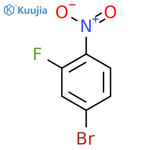

Cas no 939968-60-2 (3-Fluoro-4-nitrophenylboronic acid, pinacol ester)

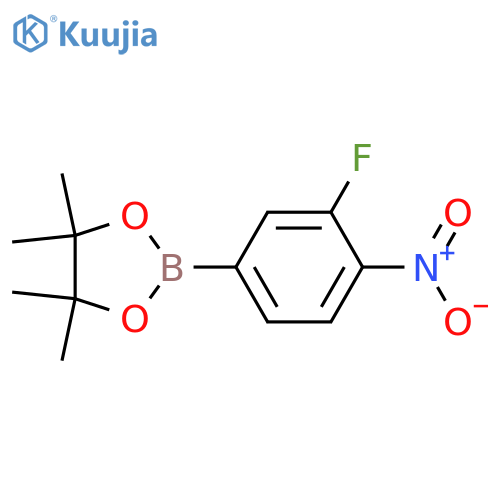

939968-60-2 structure

Nom du produit:3-Fluoro-4-nitrophenylboronic acid, pinacol ester

Numéro CAS:939968-60-2

Le MF:C12H15BFNO4

Mégawatts:267.061207056046

MDL:MFCD12026073

CID:857382

PubChem ID:46739531

3-Fluoro-4-nitrophenylboronic acid, pinacol ester Propriétés chimiques et physiques

Nom et identifiant

-

- 3-FLUORO-4-NITROPHENYLBORONIC ACID, PINACOL ESTER

- 2-(3-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 2-(3-fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

- B-4965

- 2-(3-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)

- 939968-60-2

- SY025524

- Z1258930123

- MOKWUYKZXFBLKR-UHFFFAOYSA-N

- 3-Fluoro-4-nitrophenylboronic acid pinacol ester

- EN300-1716820

- AKOS022173348

- SCHEMBL59736

- MFCD12026073

- DTXSID20675133

- 3-Fluoro-4-nitrobenzeneboronic acid pinacol ester

- 3-Fluoro-4-nitrophenylboronic acid,pinacol ester

- BS-29795

- 3-Fluoro-4-nitrophenylboronic acid, pinacol ester

-

- MDL: MFCD12026073

- Piscine à noyau: 1S/C12H15BFNO4/c1-11(2)12(3,4)19-13(18-11)8-5-6-10(15(16)17)9(14)7-8/h5-7H,1-4H3

- La clé Inchi: MOKWUYKZXFBLKR-UHFFFAOYSA-N

- Sourire: [O-][N+](C1C(F)=CC(B2OC(C)(C)C(C)(C)O2)=CC=1)=O

Propriétés calculées

- Qualité précise: 267.10800

- Masse isotopique unique: 267.1078163g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 2

- Comptage des atomes lourds: 19

- Nombre de liaisons rotatives: 2

- Complexité: 355

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 64.3Ų

Propriétés expérimentales

- Le PSA: 64.28000

- Le LogP: 2.55630

3-Fluoro-4-nitrophenylboronic acid, pinacol ester PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| TRC | F594978-250mg |

3-Fluoro-4-nitrophenylboronic acid, pinacol ester |

939968-60-2 | 250mg |

$167.00 | 2023-05-18 | ||

| Enamine | EN300-1716820-1.0g |

2-(3-fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

939968-60-2 | 95% | 1.0g |

$280.0 | 2023-07-10 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-310835A-1g |

3-Fluoro-4-nitrophenylboronic acid, pinacol ester, |

939968-60-2 | 1g |

¥4513.00 | 2023-09-05 | ||

| Enamine | EN300-1716820-0.25g |

2-(3-fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

939968-60-2 | 95% | 0.25g |

$139.0 | 2023-09-20 | |

| TRC | F594978-50mg |

3-Fluoro-4-nitrophenylboronic acid, pinacol ester |

939968-60-2 | 50mg |

$69.00 | 2023-05-18 | ||

| Alichem | A019120014-1g |

2-(3-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

939968-60-2 | 95% | 1g |

$475.20 | 2023-08-31 | |

| TRC | F594978-25mg |

3-Fluoro-4-nitrophenylboronic acid, pinacol ester |

939968-60-2 | 25mg |

$64.00 | 2023-05-18 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F188434-5g |

3-Fluoro-4-nitrophenylboronic acid, pinacol ester |

939968-60-2 | 96% | 5g |

¥3548.90 | 2023-09-02 | |

| eNovation Chemicals LLC | Y1106703-5g |

2-(3-fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

939968-60-2 | 95% | 5g |

$930 | 2024-07-23 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-310835-250 mg |

3-Fluoro-4-nitrophenylboronic acid, pinacol ester, |

939968-60-2 | 250MG |

¥2,219.00 | 2023-07-11 |

3-Fluoro-4-nitrophenylboronic acid, pinacol ester Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 12 h, 80 °C

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Sodium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 18 h, 100 °C; 100 °C → rt

Référence

- Novel imidazothiazoles and imidazoxazoles as kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of inflammatory and proliferative diseases, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction

1.1 Reagents: tert-Butyl nitrite Catalysts: Benzoyl peroxide Solvents: Acetonitrile ; 4 h, rt

Référence

- Synthesis of Trimethylstannyl Arylboronate Compounds by Sandmeyer-Type Transformations and Their Applications in Chemoselective Cross-Coupling Reactions, Journal of Organic Chemistry, 2014, 79(5), 1979-1988

Méthode de production 4

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 1 h, rt → 100 °C

Référence

- Benzothiazol-6-ylacetic acid derivatives as anti-HIV agents and their preparation and use for treating an HIV infection, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction

Référence

- FGFR2 inhibitor, preparation method, and pharmaceutical application, World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, 90 °C

Référence

- Preparation of quinazoline and pyrido[3,4-d]pyrimidine derivatives as protein kinase inhibitors for treatment of cancer, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction

1.1 Catalysts: Palladium diacetate , Palladium chloride Solvents: Dichloromethane , 1,2-Dimethoxyethane ; 14 h, 100 °C

Référence

- Preparation of heterocyclic compounds as cyclin-dependent protein kinase inhibitors for prophylactic and therapeutic treatment of cancer, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction

Référence

- Preparation of substituted 4-amino-pyrrolotriazine derivatives useful for treating hyper-proliferative disorders and diseases associated with angiogenesis, World Intellectual Property Organization, , ,

Méthode de production 9

Conditions de réaction

Référence

- Preparation of urea compounds as STING inhibitor, China, , ,

3-Fluoro-4-nitrophenylboronic acid, pinacol ester Raw materials

- 4-Bromo-2-fluoro-1-nitrobenzene

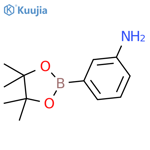

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

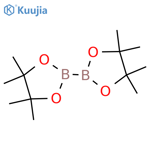

- Bis(pinacolato)diborane

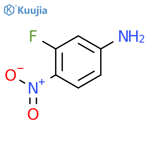

- 3-fluoro-4-nitroaniline

3-Fluoro-4-nitrophenylboronic acid, pinacol ester Preparation Products

3-Fluoro-4-nitrophenylboronic acid, pinacol ester Littérature connexe

-

Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086

-

Mohammad Ziaur Rahman,Kenneth Davey,Shi-Zhang Qiao J. Mater. Chem. A, 2018,6, 1305-1322

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

939968-60-2 (3-Fluoro-4-nitrophenylboronic acid, pinacol ester) Produits connexes

- 1218791-09-3(4-Fluoro-3-nitrophenylboronic acid, pinacol ester)

- 1189042-70-3(2-Fluoro-3-nitrophenylboronic acid, pinacol ester)

- 1150114-32-1(2-(Methoxycarbonyl)-3-(trifluoromethyl)phenylboronic acid)

- 167010-30-2((S)-N-((3-(3,5-Difluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide)

- 2228556-19-0(1-1-(2-methoxy-4-nitrophenyl)cyclopropylethan-1-amine)

- 2418674-34-5(2-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide;hydrochloride)

- 890100-65-9(Ethyl 5-(6-chloropyridin-3-yl)-5-oxopentanoate)

- 1806550-43-5(3-Bromo-1-(3-bromo-4-(fluoromethyl)phenyl)propan-1-one)

- 169457-73-2(Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate)

- 32596-82-0(6-bromo-1-methylquinolin-1-ium iodide)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:939968-60-2)3-Fluoro-4-nitrophenylboronic acid, pinacol ester

Pureté:99%

Quantité:5g

Prix ($):185.0